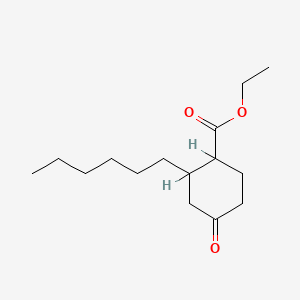

Ethyl 2-hexyl-4-oxocyclohexanecarboxylate

Description

Significance of β-Keto Esters in Complex Molecule Synthesis

Ethyl 2-hexyl-4-oxocyclohexanecarboxylate contains a β-keto ester moiety, a structural motif of profound importance in synthetic organic chemistry. β-Keto esters are prized for their dual reactivity; they possess both electrophilic sites (at the carbonyl carbons) and nucleophilic potential (at the α-carbon). guidechem.com This dual nature is harnessed in a multitude of classic carbon-carbon bond-forming reactions.

The acidic proton at the α-carbon, situated between the two carbonyl groups, can be readily removed by a base to form a stabilized enolate. This enolate is a soft nucleophile, ideal for reactions such as alkylations and acylations, allowing for the introduction of diverse substituents. Furthermore, β-keto esters are key substrates in condensation reactions and are precursors for the synthesis of a wide variety of heterocyclic and carbocyclic systems. Their ability to be easily converted into other functional groups, for instance, through decarboxylation of the corresponding β-keto acid, further enhances their synthetic utility. guidechem.comwikipedia.org

Structural and Reactivity Profiles of Substituted Cyclohexanone (B45756) Systems

Substituted cyclohexanone systems are fundamental components in the construction of many natural products, including steroids and antibiotics. wikipedia.orgresearchgate.net The reactivity of the cyclohexanone ring is dictated by the nature and position of its substituents. The carbonyl group itself is a site for nucleophilic attack, while the adjacent α-carbons can be deprotonated to form enolates, enabling a range of alkylation and aldol-type reactions. youtube.com

The presence of substituents influences the stereochemical outcome of reactions. Bulky groups can direct incoming reagents to the less sterically hindered face of the ring, a principle of significant consequence in asymmetric synthesis. nih.gov In the case of this compound, the hexyl group at the 2-position and the ethoxycarbonyl group provide steric bulk and electronic influence that would be expected to direct the stereoselectivity of subsequent transformations on the cyclohexanone ring. The 4-oxo position is relatively unhindered, presenting a reactive site for various nucleophilic additions.

Research Trajectories and Contemporary Relevance of this compound

While direct research on this compound is not extensively documented in publicly available literature, its structure suggests clear research trajectories based on established synthetic methodologies. The compound serves as an excellent model for exploring the synthesis and reactivity of 2,4-disubstituted cyclohexanones.

A plausible and highly relevant synthetic route to this molecule involves a conjugate addition, specifically a Michael reaction. wikipedia.orgmasterorganicchemistry.com In this approach, a hexyl nucleophile, such as a hexyl cuprate (B13416276) (Gilman reagent), could be added to an α,β-unsaturated precursor like ethyl 4-oxocyclohex-2-enecarboxylate. This reaction is known for its efficiency in forming carbon-carbon bonds at the β-position of an enone system.

Alternatively, the synthesis could be envisioned through the direct alkylation of a pre-existing β-keto ester. For instance, the enolate of ethyl 4-oxocyclohexanecarboxylate (B1232831) could be generated and subsequently reacted with a hexyl halide (e.g., 1-bromohexane). nih.govchemicalbook.com This method, a variation of the Stork enamine alkylation, is a powerful tool for introducing alkyl chains alpha to a carbonyl group. chemistrysteps.commychemblog.com

The contemporary relevance of this compound lies in its potential as an intermediate for creating molecules with specific physical properties. The long hexyl chain introduces significant lipophilicity, a property that is often modulated in the design of pharmacologically active compounds to control their distribution and metabolism. Research could focus on using this building block to synthesize novel analogues of known bioactive molecules, where the hexyl-substituted cyclohexanone core could serve as a key structural or pharmacophoric element.

Interactive Data Table: Plausible Synthetic Approaches

| Reaction Type | Starting Materials | Key Reagents | Product | Relevant Principles |

| Michael Addition | Ethyl 4-oxocyclohex-2-enecarboxylate, Hexyllithium | Copper(I) iodide (to form Gilman reagent) | This compound | Conjugate addition of a soft nucleophile to an α,β-unsaturated carbonyl system. |

| Enolate Alkylation | Ethyl 4-oxocyclohexanecarboxylate, 1-Bromohexane | Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) | This compound | Formation of a stabilized enolate followed by SN2 reaction with an alkyl halide. |

Interactive Data Table: Inferred Physicochemical Properties

| Property | Ethyl 2-oxocyclohexanecarboxylate chemsynthesis.com | Ethyl 4-oxocyclohexanecarboxylate sigmaaldrich.com | This compound (Predicted) |

| Molecular Formula | C9H14O3 | C9H14O3 | C15H26O3 |

| Molecular Weight | 170.21 g/mol | 170.21 g/mol | 254.37 g/mol |

| Boiling Point | 106 °C / 11 mmHg | 150-152 °C / 40 mmHg | Higher than precursors due to increased mass and van der Waals forces. |

| Density | 1.06 g/mL | 1.068 g/mL | Likely slightly lower than precursors due to the large, less dense alkyl chain. |

| Solubility | Sparingly soluble in water guidechem.com | Insoluble in water | Expected to be virtually insoluble in water; soluble in nonpolar organic solvents. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93804-13-8 |

|---|---|

Molecular Formula |

C15H26O3 |

Molecular Weight |

254.36 g/mol |

IUPAC Name |

ethyl 2-hexyl-4-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C15H26O3/c1-3-5-6-7-8-12-11-13(16)9-10-14(12)15(17)18-4-2/h12,14H,3-11H2,1-2H3 |

InChI Key |

DJUSCERMQZVELF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CC(=O)CCC1C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Hexyl 4 Oxocyclohexanecarboxylate and Analogues

Strategies for Constructing the 4-Oxocyclohexanecarboxylate (B1232831) Core

The formation of the six-membered ring containing both a ketone and an ester functionality is a key challenge in the synthesis of the target molecule. Several classic and modern organic reactions can be employed for this purpose.

Claisen Condensation and Related Carbonyl Coupling Reactions

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that is well-suited for the synthesis of β-keto esters. The intramolecular variant, the Dieckmann condensation, is particularly effective for the formation of cyclic β-keto esters.

The Dieckmann condensation of a 1,7-diester, such as diethyl heptanedioate (B1236134) (also known as diethyl pimelate), in the presence of a strong base like sodium ethoxide, leads to the formation of a six-membered cyclic β-keto ester. This reaction proceeds through the formation of an enolate at one of the α-carbons, which then attacks the carbonyl of the other ester group in an intramolecular nucleophilic acyl substitution. rsc.org The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester. Subsequent acidification yields the desired cyclic product. The reaction is most efficient for the formation of five- and six-membered rings. rsc.orgmasterorganicchemistry.com

An intermolecular Claisen-type condensation can also be envisioned. For instance, the reaction between cyclohexanone (B45756) and diethyl carbonate in the presence of a strong base like sodium hydride can yield ethyl 2-oxocyclohexanecarboxylate. chemicalbook.com This approach directly installs the ester group onto a pre-existing six-membered ring.

Table 1: Comparison of Claisen and Dieckmann Condensation for 4-Oxocyclohexanecarboxylate Core Synthesis

| Reaction Type | Starting Materials | Product | Typical Base | Key Features |

| Dieckmann Condensation | Diethyl heptanedioate | Ethyl 2-oxocyclohexanecarboxylate | Sodium ethoxide | Intramolecular cyclization of a linear diester. |

| Claisen-type Condensation | Cyclohexanone, Diethyl carbonate | Ethyl 2-oxocyclohexanecarboxylate | Sodium hydride | Intermolecular reaction on a pre-formed ring. |

Cyclization Pathways for Six-Membered Ring Formation

Beyond the Dieckmann condensation, other cyclization strategies can be employed to construct the 4-oxocyclohexanecarboxylate core.

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. masterorganicchemistry.comlibretexts.org This method can be adapted to synthesize substituted cyclohexenone systems, which can then be further functionalized. For example, the reaction of a Michael acceptor, such as an α,β-unsaturated ketone, with a nucleophilic donor like ethyl acetoacetate (B1235776) can lead to a 1,5-dicarbonyl compound that subsequently cyclizes. libretexts.orgscribd.comharvard.edu By carefully choosing the reactants, a 4-oxocyclohexanecarboxylate precursor can be assembled.

The Diels-Alder reaction , a [4+2] cycloaddition, provides a direct route to six-membered rings with good stereochemical control. nih.gov A suitably substituted diene and dienophile can be reacted to form a cyclohexene (B86901) derivative, which can then be converted to the target 4-oxocyclohexanecarboxylate through further transformations such as oxidation of the double bond. This method is particularly useful for creating multiple stereocenters in a single step.

Regioselective and Stereoselective Introduction of the 2-Hexyl Substituent

Once the 4-oxocyclohexanecarboxylate core is established, the next critical step is the introduction of the hexyl group at the C-2 position. This requires control over both regioselectivity (position of attachment) and stereoselectivity (three-dimensional arrangement).

Enolate Alkylation and Functionalization Protocols

The most common method for introducing an alkyl group α to a carbonyl is through the alkylation of an enolate. The α-protons of β-keto esters are acidic and can be readily removed by a suitable base to form a nucleophilic enolate. This enolate can then react with an electrophile, such as 1-bromohexane, in an SN2 reaction to form the C-C bond.

The regioselectivity of this alkylation is generally well-controlled in β-keto esters, as the proton between the two carbonyl groups is significantly more acidic than other α-protons. The stereoselectivity of the alkylation of cyclohexanone enolates is influenced by several factors, including the conformation of the enolate and the direction of approach of the electrophile. researchgate.netwikipedia.org Generally, alkylation of conformationally rigid cyclohexanone enolates tends to occur from the axial direction to proceed through a chair-like transition state. researchgate.netwikipedia.org

Table 2: Factors Influencing Stereoselectivity in Enolate Alkylation of Cyclohexanones

| Factor | Influence on Stereoselectivity |

| Enolate Geometry | The geometry of the enolate (thermodynamic vs. kinetic) can influence the facial selectivity of the alkylation. |

| Electrophile Size | Bulkier electrophiles may favor approach from the less sterically hindered face. |

| Additives | Lewis acids can coordinate to the carbonyl oxygen, influencing the enolate structure and reactivity. |

| Solvent | The solvent can affect the aggregation state of the enolate and its reactivity. |

Advanced Cross-Coupling Methodologies

Modern cross-coupling reactions offer powerful alternatives to traditional enolate alkylation. These methods often proceed under milder conditions and can tolerate a wider range of functional groups.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgnumberanalytics.comchem-station.com To apply this to the synthesis of ethyl 2-hexyl-4-oxocyclohexanecarboxylate, one could first form the zinc enolate of the 4-oxocyclohexanecarboxylate core and then couple it with a hexyl halide. Organozinc reagents are known for their high reactivity and functional group tolerance. wikipedia.orgchem-station.com

The Buchwald-Hartwig amination has been extended to C-C bond formation, including the α-arylation and alkylation of ketones. While less common for alkyl-alkyl coupling, related palladium-catalyzed systems can be employed for the α-alkylation of ketones with alkyl halides. These reactions typically involve a palladium catalyst with a specialized phosphine (B1218219) ligand.

Asymmetric Synthesis of Chiral Oxocyclohexanecarboxylates

The synthesis of enantiomerically pure or enriched this compound requires asymmetric methodologies. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or biocatalysis.

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the alkylation of the 4-oxocyclohexanecarboxylate, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the ester group. harvard.edu The steric bulk of the auxiliary would then direct the approach of the hexyl electrophile to one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary would yield the chiral product.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. rsc.orgmdpi.com An organocatalytic approach to the target molecule could involve the Michael addition of a hexyl nucleophile to an appropriate cyclohexenone precursor in the presence of a chiral organocatalyst. This would establish the stereocenter at the C-2 position with high enantioselectivity.

Asymmetric hydrogenation of a precursor containing a double bond can also be a powerful strategy. For instance, a 2-hexyl-4-oxocyclohexene-1-carboxylate could be synthesized and then subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands) to stereoselectively reduce the double bond and establish the desired chirality. rsc.org

Table 3: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control stereoselectivity. | High diastereoselectivity is often achievable; requires additional steps for attachment and removal of the auxiliary. |

| Organocatalysis | A small chiral organic molecule is used as the catalyst. | Metal-free, often environmentally benign; catalyst loading can be low. |

| Asymmetric Hydrogenation | A chiral metal catalyst is used to stereoselectively add hydrogen across a double bond. | Can be highly enantioselective; requires a suitable unsaturated precursor. |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recovered for reuse. wikipedia.org This strategy is a powerful and reliable method for the synthesis of enantiomerically pure compounds. unc.edu For the synthesis of chiral 2-substituted-4-oxocyclohexanecarboxylates, chiral auxiliaries can be employed in key bond-forming reactions such as alkylation or conjugate addition.

One of the most successful classes of chiral auxiliaries is the Evans oxazolidinones. nih.govresearchgate.net These are typically acylated to form an N-acyl derivative, which can then be enolized and reacted with an electrophile. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective alkylation. researchgate.net For instance, an N-acyl oxazolidinone derived from a β-keto ester could be alkylated with a hexyl halide. Subsequent removal of the chiral auxiliary would yield the desired 2-hexyl-β-keto ester, which could then be cyclized.

Another widely used group of auxiliaries is derived from camphor, such as camphorsultam. researchgate.net Similar to oxazolidinones, N-enoyl-camphorsultam derivatives can undergo highly stereoselective conjugate additions. For the synthesis of a 2-hexyl-4-oxocyclohexane structure, a Michael addition of a nucleophile to an α,β-unsaturated system bearing a camphorsultam auxiliary could be a key step. The camphor-derived auxiliary directs the approach of the nucleophile, establishing the stereochemistry at the β-position.

Pseudoephedrine and its derivatives also serve as efficient chiral auxiliaries. wikipedia.org When reacted with a carboxylic acid, they form an amide. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity, guided by the stereochemistry of the pseudoephedrine backbone. wikipedia.org

The table below summarizes various chiral auxiliaries and their applications in asymmetric synthesis relevant to the formation of substituted carbonyl compounds.

| Chiral Auxiliary | Type of Reaction | Substrate Class | Diastereomeric Excess (d.e.) | Reference(s) |

| Evans Oxazolidinones | Aldol Reaction | N-Acyl Imides | >99% | nih.gov |

| Camphorsultam | Diels-Alder Reaction | N-Acryloyl Derivatives | 90-98% | researchgate.net |

| Pseudoephedrine Amides | Alkylation | Amide Enolates | >95% | wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate Esters | >90% | wikipedia.org |

| Sulfinamides | Michael Addition | Enamines | >98% | thieme-connect.com |

Enantioselective Organocatalytic Transformations on Cyclohexanone Substrates

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, earning the 2021 Nobel Prize in Chemistry. wikipedia.orgresearchgate.net This approach avoids the use of often toxic and sensitive metal catalysts. nih.gov For the synthesis of chiral cyclohexanones, organocatalysis offers direct and efficient methods, particularly through enamine and dienamine activation modes. nih.gov

A prominent example is the use of chiral primary or secondary amines, such as proline and its derivatives, to catalyze the asymmetric Michael addition of ketones or aldehydes to α,β-unsaturated compounds. nih.govnih.gov In the context of synthesizing this compound analogues, a cyclohexanone could be reacted with an α,β-unsaturated aldehyde in the presence of a chiral prolinol ether catalyst. nih.gov The catalyst forms a nucleophilic enamine intermediate with the ketone, which then adds to the electrophile in a stereocontrolled manner.

The intramolecular Robinson annulation, a reaction that forms a six-membered ring, can also be rendered enantioselective using organocatalysts. wikipedia.orgpharmacy180.commasterorganicchemistry.com For example, the reaction between a diketone and methyl vinyl ketone, catalyzed by a chiral proline derivative, can produce chiral Wieland-Miescher or Hajos-Parrish ketones and their analogues with high enantioselectivity. organic-chemistry.org This methodology could be adapted to construct the substituted cyclohexanone core.

Furthermore, the direct asymmetric vinylogous Michael addition of cyclic enones to electrophiles like nitroalkenes can be achieved using chiral primary amine catalysts derived from cinchona alkaloids. nih.gov This reaction proceeds via a dienamine intermediate and allows for the functionalization of the enone at the γ-position with high enantioselectivity, which is a relevant strategy for building the desired 2,4-substituted cyclohexanone skeleton. nih.gov

The following table presents examples of organocatalytic transformations leading to chiral cyclohexanone derivatives.

| Organocatalyst | Reaction Type | Substrates | Enantiomeric Excess (e.e.) | Reference(s) |

| (S)-Proline | Robinson Annulation | 2-Methylcyclohexane-1,3-dione, Methyl Vinyl Ketone | 70-98% | wikipedia.org |

| TMS-protected Prolinol | Michael/Aldol Cascade | β-Ketoesters, α,β-Unsaturated Aldehydes | 98-99% | nih.gov |

| Cinchona-derived Primary Amine | Vinylogous Michael Addition | Cyclohexenones, Nitroalkenes | up to 99% | nih.gov |

| Chiral Primary Amine | Wieland-Miescher Ketone Synthesis | Prochiral Trikeone | up to 94% | organic-chemistry.org |

Enzymatic and Biocatalytic Routes to Chiral Precursors

Biocatalysis, the use of natural catalysts such as enzymes, offers a green and highly selective alternative for the synthesis of chiral molecules. acs.org Reactions are typically performed in aqueous media under mild conditions, and the high stereoselectivity of enzymes can lead to products with very high enantiomeric purity. organic-chemistry.org

For the synthesis of chiral cyclohexanone precursors, ene-reductases (EREDs) have shown significant promise. acs.org These enzymes catalyze the asymmetric reduction of carbon-carbon double bonds. A particularly relevant strategy is the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. acs.org In this process, an ERED selectively reduces one of the two double bonds, creating a chiral 4,4-disubstituted 2-cyclohexenone with a quaternary stereocenter in high enantiomeric excess. acs.org This approach could be used to generate a chiral precursor that is subsequently converted to the target molecule.

Another biocatalytic approach involves the use of lipases for the kinetic resolution of racemic esters. For instance, a racemic mixture of a 4-hydroxycyclohexanecarboxylate derivative could be resolved by a lipase (B570770), which would selectively acylate one of the enantiomers, allowing for their separation. The resulting enantiopure hydroxy ester could then be oxidized to the corresponding ketone.

Researchers have also developed biocatalytic routes to chiral 1,3-substituted cyclohexanones using enzymes like lipases, enoate reductases, and nitrilases. organic-chemistry.org These methods have been scaled up to produce gram quantities of chiral intermediates for pharmaceutical development. organic-chemistry.org

The table below provides examples of enzymatic reactions for the synthesis of chiral cyclohexanone precursors.

| Enzyme Class | Reaction Type | Substrate | Product | Enantiomeric Excess (e.e.) | Reference(s) |

| Ene-Reductase (YqjM) | Asymmetric Desymmetrization | 4,4-Diphenyl-2,5-cyclohexadienone | (S)-4,4-Diphenyl-2-cyclohexenone | >99% | acs.org |

| Ene-Reductase (OPR3) | Asymmetric Desymmetrization | 4-(4-Methoxyphenyl)-4-phenyl-2,5-cyclohexadienone | (R)-4-(4-Methoxyphenyl)-4-phenyl-2-cyclohexenone | 99% | acs.org |

| Lipase | Kinetic Resolution | Racemic 3-Oxocyclohexanecarboxylates | Enantiopure 3-Oxocyclohexanecarboxylates | Not specified | organic-chemistry.org |

| Nitrilase | Hydrolysis | 3-Oxocyclohexanecarbonitriles | Enantiopure 3-Oxocyclohexanecarboxylic acids | Not specified | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Hexyl 4 Oxocyclohexanecarboxylate Systems

Enolate Chemistry and α-Functionalization Pathways

The presence of two carbonyl groups significantly increases the acidity of the α-hydrogen at the C-2 position, facilitating the formation of a stabilized enolate. This enolate is a potent nucleophile, serving as a cornerstone for various carbon-carbon bond-forming reactions and other functionalizations.

The enolate derived from ethyl 2-hexyl-4-oxocyclohexanecarboxylate is a key intermediate in several fundamental synthetic transformations.

Alkylation: In the presence of a suitable base, such as an alkoxide, the α-carbon can be deprotonated to form an enolate. This nucleophile can then react with alkyl halides in an SN2 reaction to introduce an additional alkyl group at the C-2 position. researchgate.netaklectures.com This process, a cornerstone of acetoacetic ester synthesis, allows for the construction of quaternary carbon centers. researchgate.netlibretexts.org For cyclic β-keto esters like the title compound, this pathway leads to 2,2-disubstituted cyclohexanones after a subsequent hydrolysis and decarboxylation sequence. libretexts.org

Aldol (B89426) Reaction: The enolate can act as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or another ketone. youtube.comwikipedia.org This reaction, known as the Aldol addition, forms a β-hydroxy keto ester. The initial product can subsequently undergo dehydration under acidic or basic conditions to yield an α,β-unsaturated conjugate system. The intramolecular variant of this reaction is a powerful tool for ring formation. researchgate.net

Michael Addition: As a soft nucleophile, the enolate of this compound can add to the β-carbon of α,β-unsaturated carbonyl compounds, known as Michael acceptors. wikipedia.org This conjugate addition is a highly efficient method for forming carbon-carbon bonds under mild conditions. wikipedia.orgwikipedia.org The stereochemical outcome of the Michael addition to cyclic enolates is influenced by the conformation of the transition state, which can be a chair or a twist-boat form, often leading to a mixture of diastereomeric products. youtube.com Cascade reactions involving multiple Michael additions have been developed to rapidly construct highly functionalized cyclohexanone (B45756) skeletons with excellent diastereoselectivity. beilstein-journals.org

Palladium catalysis offers a versatile platform for the transformation of β-keto esters, proceeding through the formation of palladium enolates. nih.gov Allylic β-keto esters can undergo palladium-catalyzed oxidative addition followed by a facile decarboxylation to generate a π-allylpalladium enolate intermediate. nih.gov This intermediate is a hub for several distinct transformations:

Reductive Elimination: The palladium enolate can undergo reductive elimination to furnish α-allyl ketones. nih.gov

Decarboxylation/Hydrogenolysis: In the presence of a proton source like formic acid, the palladium enolate can be protonated to yield a ketone, effectively removing the ester group under neutral conditions. nih.gov This is a milder alternative to traditional harsh hydrolytic and decarboxylative methods. aklectures.comnih.gov

Other Transformations: Depending on the reaction conditions and substituents, these palladium enolates can also lead to α,β-unsaturated ketones via β-hydrogen elimination or participate in intramolecular aldol and Michael additions. nih.gov

The decarboxylative process itself, where a β-keto acid (formed from hydrolysis of the ester) loses CO2, is a key step. researchgate.netorganic-chemistry.org This can be harnessed in palladium-catalyzed reactions to generate nucleophilic enolates that participate in various coupling reactions. researchgate.netresearchgate.net

Ketone Reactivity: Stereocontrolled Nucleophilic Additions and Reductions

The carbonyl group of the cyclohexanone ring is an electrophilic center susceptible to attack by nucleophiles, such as hydrides and organometallic reagents. The stereochemical outcome of these additions is a central theme, dictated by the conformational preferences of the ring and the nature of the attacking nucleophile.

The reduction of the ketone in this compound with hydride reagents (e.g., sodium borohydride, lithium aluminum hydride) or the addition of organometallic reagents (e.g., Grignard or organolithium reagents) can produce two diastereomeric alcohols. The facial selectivity of the nucleophilic attack—either from the axial or equatorial face—is a well-studied phenomenon. acs.org

Hydride Reductions: The stereoselectivity of hydride reductions is highly dependent on steric and electronic factors. researchgate.net Small nucleophiles, like the hydride ion, generally favor axial attack on unhindered cyclohexanones to yield the equatorial alcohol. acs.org However, in substituted cyclohexanones, steric hindrance from axial substituents at the C-2 or C-6 positions can disfavor this trajectory. The presence of the bulky hexyl group at the C-2 position in the title compound would significantly influence this selectivity. The diastereoselectivity can also be affected by the solvent and the presence of chelating groups. vu.nl

Organometallic Additions: The reaction of 2-substituted cyclohexanones with organometallic compounds like phenylmagnesium bromide or phenyllithium (B1222949) can result in either normal addition to the carbonyl or competing enolization. acs.org For β-keto esters, enolization is often a major competing reaction. acs.org When addition does occur, the stereoselectivity is governed by similar principles to hydride reduction, though the greater steric bulk of the organometallic nucleophile often leads to a higher preference for equatorial attack, producing the axial alcohol. researchgate.net

| Nucleophile Type | General Trend for Attack | Primary Product (Alcohol Stereochemistry) | Key Influencing Factors |

|---|---|---|---|

| Small Hydrides (e.g., NaBH4) | Axial | Equatorial | Torsional strain, Stereoelectronic effects researchgate.net |

| Bulky Hydrides (e.g., K-Selectride) | Equatorial | Axial | Steric hindrance acs.org |

| Organometallic Reagents (e.g., R-MgX, R-Li) | Equatorial | Axial | Steric bulk of nucleophile, Chelation control, Competing enolization acs.orgsaskoer.ca |

The stereochemical outcome of additions to the cyclohexanone ring is intrinsically linked to its ground-state and transition-state conformations. The cyclohexane (B81311) ring exists predominantly in a chair conformation, but twist-boat conformers can also play a significant role in its reactivity. acs.orgnih.gov

For a 2-substituted cyclohexanone, the substituent can occupy either an axial or equatorial position, which affects the accessibility of the two faces of the carbonyl group. An axial substituent will sterically hinder axial attack, thereby favoring equatorial attack. Conversely, an equatorial substituent presents less hindrance to the axial approach. spcmc.ac.in The interplay between steric hindrance and stereoelectronic effects, such as the Cieplak model which considers the stabilization of the transition state by electron donation from adjacent σ-bonds, determines the final product ratio. researchgate.netacs.org In some cases, particularly with small hydride reagents, reactions can proceed through a higher-energy twist-boat conformation to avoid severe 1,3-diaxial interactions in the chair transition state, altering the expected stereoselectivity. acs.orgnih.gov The stereochemistry of enolate alkylation is similarly governed by the preferred conformation of the intermediate, with attack often occurring to form the thermodynamically more stable chair-like product. youtube.com

Ester Reactivity: Transesterification and Hydrolytic Pathways

The ethyl ester functionality in this compound can undergo transformations typical of esters, most notably transesterification and hydrolysis. These reactions are often catalyzed and can be performed with high selectivity. ucc.ienih.gov

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. tandfonline.com This transformation is synthetically valuable as it allows for the modification of the ester group without affecting other parts of the molecule, obviating the need to proceed through potentially unstable β-keto acid intermediates which readily decarboxylate. ucc.ienih.gov A wide variety of catalysts can be employed, including Lewis acids, Brønsted bases, and enzymes, allowing the reaction to proceed under mild conditions with broad functional group tolerance. nih.govtandfonline.com Reactions selective for β-keto esters often proceed through an enol intermediate, where chelation to a catalyst can facilitate the transformation. ucc.ienih.gov

Hydrolysis of the ester, typically under acidic or basic conditions, yields the corresponding β-keto carboxylic acid. aklectures.comyoutube.com This intermediate is often unstable and prone to decarboxylation upon gentle heating, which results in the expulsion of carbon dioxide and the formation of 2-hexylcyclohexan-1,4-dione. aklectures.comyoutube.com

| Catalyst Type | Example Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Base | Triethylamine (Et3N) | Toluene, reflux | tandfonline.com |

| Lewis Acid | 3-Nitrobenzeneboronic acid | 2.5 mol%, solvent or solvent-free | ucc.ieresearchgate.net |

| Heterogeneous | Silica supported boric acid | Solvent-free | researchgate.net |

| Organocatalyst | Dimethylaminopyridine (DMAP) | Toluene, reflux | tandfonline.com |

Keto-Enol Tautomerism and Equilibrium Dynamics

Keto-enol tautomerism is a fundamental equilibrium between a carbonyl compound (the keto form) and its corresponding enol (an alkene-alcohol). nih.gov For this compound, the equilibrium involves the 4-oxo group and an adjacent alpha-hydrogen, leading to the formation of a cyclohexenol (B1201834) derivative. This process is distinct from resonance as it involves the rearrangement of both electrons and a proton. libretexts.org While the keto form is generally more stable and predominates at equilibrium for simple ketones, the position of this equilibrium can be influenced by several external and internal factors. libretexts.orglibretexts.org For an asymmetrical ketone like this compound, two different enol tautomers can potentially form, with the more stable enol typically being the one with the more substituted double bond. youtube.com

While this compound is a γ-keto ester, the principles governing its keto-enol equilibrium are analogous to those extensively studied in β-keto esters and other dicarbonyl compounds. libretexts.org The equilibrium is a dynamic process sensitive to molecular structure, solvent, and temperature. sigmaaldrich.com

Solvent Effects: The polarity of the solvent plays a critical role. Polar, protic solvents like water and alcohols can form hydrogen bonds with the carbonyl oxygen of the keto form, thereby stabilizing it and shifting the equilibrium in its favor. fiveable.me Conversely, non-polar solvents tend to favor the enol form. nih.gov In β-dicarbonyl compounds, the enol form is significantly stabilized by a strong intramolecular hydrogen bond, leading to a high enol content even in non-polar solvents. youtube.com For a simple cyclic ketone like cyclohexanone, the enol content is extremely low, but it is influenced by the solvent environment. libretexts.org

Temperature: Temperature can significantly affect the balance at equilibrium. tcichemicals.com Studies on other keto-enol systems have shown that an increase in temperature often shifts the equilibrium toward the more stable keto form. tcichemicals.com

Structural Effects (Conjugation and Hydrogen Bonding): The stability of the enol form is greatly enhanced by factors such as conjugation and intramolecular hydrogen bonding. libretexts.org Aromaticity is the most powerful stabilizing factor, as seen in phenol, which exists almost exclusively in the enol form compared to its keto tautomer (cyclohexadienone). nih.gov While the enol of this compound does not benefit from the strong internal hydrogen bonding seen in 1,3-dicarbonyls, its stability is still governed by the substitution pattern of the C=C double bond. youtube.com

| Compound | Solvent | Enol Percentage (%) | Reference |

|---|---|---|---|

| Cyclohexanone | Neat | 0.0001% | libretexts.org |

| 2,4-Pentanedione (Acetylacetone) | Gas Phase | 92% | nih.gov |

| 2,4-Pentanedione (Acetylacetone) | Hexane | 92% | nih.gov |

| 2,4-Pentanedione (Acetylacetone) | Water | 15% | nih.gov |

| Ethyl acetoacetate (B1235776) | Water | 0.4% | nih.gov |

| Ethyl acetoacetate | Hexane | 46% | nih.gov |

Beyond thermodynamic equilibrium, the keto-enol balance can be manipulated by external energy sources, notably light. This process, known as photoenolization, involves the use of photons to drive a contra-thermodynamic tautomerization, shifting the equilibrium toward the less stable enol form. stackexchange.com The use of light allows for high spatiotemporal control over the concentration of the enol tautomer. youtube.comdntb.gov.ua

Research has demonstrated that incorporating a β-ketoester into the bridge of a photoactive diarylethene molecule allows for reversible, light-induced shifting of the chemical equilibrium. rsc.orgresearchgate.net In the initial state, the keto form is dominant, but upon photocyclization with UV light, a new equilibrium is established with a significant fraction of the thermally stable enol tautomer. youtube.comdntb.gov.uarsc.orgresearchgate.net This phenomenon has been observed in both polar and non-polar solvents. youtube.comdntb.gov.ua While this specific light-induced tautomerization has not been documented for this compound itself, these findings on structurally related cyclic systems suggest a potential pathway for photochemical control of its tautomeric state. dntb.gov.ua

Oxidative Transformations and Aromatization Pathways (e.g., Conversion to Salicylates)

The cyclohexanone moiety in this compound is susceptible to oxidative transformations, with aromatization to a phenolic derivative being a significant pathway. This conversion is thermodynamically favorable due to the formation of a stable aromatic ring. For the title compound, this would result in the formation of Ethyl 2-hexyl-4-hydroxybenzoate, a substituted analogue of ethyl salicylate.

Research into the biodegradation of cyclohexanecarboxylic acid has revealed a clear enzymatic pathway for the aromatization of the closely related compound, 4-oxocyclohexanecarboxylic acid. rsc.org In the bacterium Corynebacterium cyclohexanicum, this transformation is catalyzed by two distinct desaturase enzymes. rsc.org

Desaturase I first converts 4-oxocyclohexanecarboxylic acid into (+)-4-oxocyclohex-2-enecarboxylic acid. rsc.org

Desaturase II then acts on this intermediate, aromatizing it to 4-hydroxybenzoic acid. rsc.org This second step is thought to proceed through an unstable diene intermediate, 4-oxocyclohex-2,5-dienecarboxylic acid, which spontaneously isomerizes (enolizes) to the final aromatic product. rsc.org

| Step | Substrate | Enzyme | Product/Intermediate | Reference |

|---|---|---|---|---|

| 1 | 4-Oxocyclohexanecarboxylic Acid | Desaturase I | (+)-4-Oxocyclohex-2-enecarboxylic acid | rsc.org |

| 2 | (+)-4-Oxocyclohex-2-enecarboxylic acid | Desaturase II | 4-Hydroxybenzoic Acid | rsc.org |

This biological pathway provides a blueprint for potential chemical syntheses. The dehydrogenation of cyclohexanones to phenols is a well-established transformation in synthetic organic chemistry. tcichemicals.comnih.gov These reactions are often catalyzed by palladium complexes, frequently in the presence of an oxidant such as molecular oxygen or a copper(II) salt. Mechanistic studies suggest that these reactions can proceed through a stepwise dehydrogenation, first forming the corresponding cyclohexenone, which is then further dehydrogenated to the phenol. This chemical approach represents a plausible, non-enzymatic method for the conversion of this compound to Ethyl 2-hexyl-4-hydroxybenzoate.

Stereochemical and Conformational Analysis of Substituted Cyclohexanecarboxylates

Conformational Preferences of the Cyclohexanone (B45756) Ring

The cyclohexane (B81311) ring is not a flat hexagon; it preferentially adopts a puckered, three-dimensional "chair" conformation to minimize angular and torsional strain. libretexts.org In this conformation, the substituents on each carbon can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the "equator" of the ring). libretexts.org These two chair conformations can interconvert through a process known as ring flipping. pressbooks.pub For a substituted cyclohexane, the two chair conformations are typically not equal in energy. pressbooks.publibretexts.org The equilibrium will favor the conformer that minimizes steric strain, which generally means placing the largest substituents in the more spacious equatorial positions. libretexts.org

In ethyl 2-hexyl-4-oxocyclohexanecarboxylate, the cyclohexane ring is substituted at three positions: an ethyl carboxylate group at C1, a hexyl group at C2, and a carbonyl (oxo) group at C4. The presence of the sp²-hybridized carbon from the C4-oxo group slightly flattens the ring in that region compared to a standard cyclohexane. However, the molecule still adopts a chair-like conformation as its most stable arrangement.

The conformational equilibrium is primarily dictated by the steric bulk of the substituents at C1 and C2. Both the ethyl carboxylate and the hexyl groups are sterically demanding. To minimize steric repulsion, particularly the unfavorable 1,3-diaxial interactions, the ring will predominantly adopt the conformation where these larger groups occupy equatorial positions.

Two primary chair conformations can be considered for the cis and trans isomers of this compound.

Trans Isomer : In the trans configuration, the substituents at C1 and C2 are on opposite sides of the ring. The most stable conformer will have both the ethyl carboxylate and the hexyl groups in equatorial positions (diequatorial). The alternative flipped conformation, where both groups are axial (diaxial), is highly energetically unfavorable due to severe steric strain.

Cis Isomer : In the cis configuration, the substituents at C1 and C2 are on the same side of the ring. In any chair conformation, one group will be axial and the other equatorial. The ring will flip between two non-equivalent conformations. The equilibrium will favor the conformer where the larger of the two groups (the hexyl group) occupies the equatorial position, while the smaller group (ethyl carboxylate) is axial.

Therefore, the most stable conformation for any diastereomer of this compound will be the one that allows the bulky hexyl group to reside in an equatorial position. The dynamic interconversion between chair and twisted-boat conformations can be influenced by steric repulsion between bulky substituents, which can reduce the energy barrier for ring inversion. nih.gov

The energetic preference for a substituent to occupy an equatorial position over an axial one is quantified by its "A-value," which represents the difference in Gibbs free energy between the two conformations. wikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

This energy difference arises primarily from 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogen atoms (or other groups) located three carbons away (at the C3 and C5 positions relative to the substituent). libretexts.orgfiveable.me These interactions are essentially gauche butane (B89635) interactions within the ring system. pressbooks.publibretexts.org

While the specific A-value for a hexyl group is not commonly tabulated, it can be inferred to be similar to or slightly larger than other large alkyl groups. The A-value for an ethyl group is approximately 1.75 kcal/mol, and for an isopropyl group, it is around 2.15 kcal/mol. masterorganicchemistry.com The A-value for the ethyl carboxylate group (COOEt) is approximately 1.1-1.2 kcal/mol. ubc.ca The 4-oxo group has no A-value as it is part of the ring, but its presence influences the ring's geometry.

| Substituent Group | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.70 - 1.74 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | ~4.9 |

| -COOCH₃/COOEt | 1.1 - 1.2 |

| -CN | 0.2 |

| -OH | 0.6 - 0.9 |

Table 1: Conformational A-Values for common substituents, representing the energy penalty for being in the axial position. Data sourced from multiple organic chemistry resources. wikipedia.orgmasterorganicchemistry.comubc.calibretexts.org

For this compound, placing the hexyl group in an axial position would introduce significant 1,3-diaxial strain, making this conformation highly unstable. The molecule will overwhelmingly exist in the conformation where the hexyl group is equatorial.

Diastereoselectivity and Enantioselectivity in Synthetic Steps

The synthesis of a specific stereoisomer of this compound requires control over the formation of its chiral centers. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity refers to the preferential formation of one enantiomer. researchgate.net In the context of this molecule, key synthetic transformations, such as the reduction of the C4-ketone or the alkylation to introduce the hexyl group, are subject to stereochemical control.

The stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a chiral center can often be predicted using established theoretical models. The Felkin-Anh model is one of the most reliable for predicting the diastereoselectivity of such reactions under kinetic control. youtube.comic.ac.uk

The model analyzes the transition state conformations by considering the steric hindrance around the carbonyl group. ic.ac.uk It posits that the largest substituent (L) on the adjacent alpha-carbon will orient itself perpendicular to the plane of the carbonyl bond to minimize eclipsing interactions. uvic.ca The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the large group (L) and over the smallest group (S). youtube.comuvic.ca

Applying this to the reduction of the C4-ketone in this compound, the adjacent chiral centers are C3 and C5. Let's consider the influence of the C5-C6-C1-C2 portion of the ring. The conformation of the ring, which is locked by the equatorial hexyl group, dictates the steric environment. The incoming nucleophile (e.g., a hydride from NaBH₄) will approach the C4-carbonyl from the less sterically hindered face. The axial and equatorial bonds of the ring itself act as the small, medium, and large groups, guiding the trajectory of the attack and leading to the preferential formation of one diastereomeric alcohol. In cases where an electronegative atom is present on the alpha-carbon, the polar Felkin-Anh model is applied, where the electronegative group can act as the "large" group due to electronic effects. wikipedia.org

Stereochemical control is not always limited to adjacent functional groups. Substituents located further away from a reactive center can also exert a significant influence on the stereochemical outcome, a phenomenon known as remote stereochemical control. rsc.org

The facial selectivity of a nucleophilic attack on the C4-ketone is therefore controlled by the steric bias imposed by the conformation of the entire molecule, which is in turn dominated by the remote C2-hexyl substituent. acs.org The thermodynamically most stable conformation of the substrate is the one that reacts, and its inherent three-dimensional shape determines which face of the C4-carbonyl is more accessible to the incoming reagent. acs.org This demonstrates that even non-adjacent chiral centers or bulky groups can play a crucial role in directing the stereochemical course of a reaction by controlling the conformational landscape of the molecule.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Hexyl 4 Oxocyclohexanecarboxylate

Quantum Chemical Calculations for Conformational Energy Landscapes

Density Functional Theory (DFT) and Ab Initio Approaches for Energy Minima and Barriers

To map the conformational energy landscape of Ethyl 2-hexyl-4-oxocyclohexanecarboxylate, Density Functional Theory (DFT) and ab initio methods serve as the primary computational tools. These quantum mechanical methods can accurately calculate the electronic structure and energy of a molecule.

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. website-files.com For a molecule like this, MP2 calculations coupled with a suitable basis set (e.g., 6-311++G(d,p)) could provide reliable geometries and energies for different conformers. researchgate.net

Density Functional Theory (DFT) has become a more popular approach due to its favorable balance of accuracy and computational cost. researchgate.net Functionals like B3LYP or those from the M06 suite are often employed for organic molecules. researchgate.netnih.gov These calculations would identify the most stable conformers (energy minima) corresponding to different arrangements of the substituents on the cyclohexane (B81311) ring (e.g., axial vs. equatorial).

For this compound, the primary conformational question revolves around the orientation of the 2-hexyl and 1-ethylcarboxy groups on the cyclohexanone (B45756) ring. The ring itself will adopt a chair or a twisted-boat conformation, with the chair form being generally more stable for cyclohexane derivatives. sapub.org The substituents can be either in an axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) position.

A systematic conformational search would be performed, followed by geometry optimization of each potential conformer. The calculations would yield the relative energies, allowing for the determination of the most stable ground-state structure. Furthermore, by mapping the potential energy surface, the energy barriers for interconversion between these conformers (e.g., for a ring flip) can be calculated.

Illustrative Data for Conformational Analysis:

| Conformer (Hypothetical) | 2-Hexyl Position | 1-Ethylcarboxy Position | Relative Energy (kcal/mol) - DFT B3LYP/6-31G* | Key Dihedral Angle (C1-C2-C(hexyl)-C(hexyl)) |

| I | Equatorial | Equatorial | 0.00 | ~175° |

| II | Axial | Equatorial | > 2.0 | ~60° |

| III | Equatorial | Axial | > 4.0 | ~175° |

| IV | Axial | Axial | > 6.0 | ~60° |

Note: This table is illustrative. The values are hypothetical, based on the general principles of conformational analysis of substituted cyclohexanes, where bulky groups prefer the equatorial position to minimize steric strain (1,3-diaxial interactions). sapub.org

Investigation of Electronic Effects (e.g., Hyperconjugation, Electrostatic Interactions)

Beyond simple steric bulk, subtle electronic effects play a significant role in determining conformational preferences. Quantum chemical calculations can dissect these contributions.

Electrostatic Interactions are also critical. The carbonyl group (C=O) at the 4-position and the ester group (-COOEt) at the 1-position introduce significant polarity. The dipole moments of these groups will interact, and their preferred orientation will seek to minimize electrostatic repulsion and maximize attraction. Computational methods can calculate the molecular electrostatic potential (MEP) map, which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering a clear picture of these intramolecular forces.

Reaction Mechanism Elucidation Through Transition State Calculations

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of high-energy, transient structures that are difficult or impossible to observe experimentally.

Computational Probing of Nucleophilic Attack Stereoselectivity

The carbonyl group at the 4-position is a key site for nucleophilic attack. A nucleophile can approach the carbonyl carbon from two different faces (axial or equatorial attack), potentially leading to two different stereoisomeric alcohol products. The stereoselectivity of this process can be predicted by calculating the energy of the transition states for both pathways.

Using DFT, one would model the reaction of this compound with a nucleophile (e.g., a hydride source like NaBH₄). The geometries of the transition states for both axial and equatorial attack would be located and their energies calculated. According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the free energies of the transition states (ΔΔG‡). The pathway with the lower energy barrier will be the favored one. These calculations would reveal how the steric hindrance from the 2-hexyl and 1-ethylcarboxy groups influences the trajectory of the incoming nucleophile.

Theoretical Insights into Organocatalytic Enantioselectivity

The presence of multiple functional groups makes this molecule a potential substrate in organocatalyzed reactions, for instance, in an asymmetric Michael addition at the α-position (C2). Organocatalysis often relies on the formation of a transient intermediate, such as an enamine or an iminium ion, with a chiral catalyst. youtube.com

Theoretical modeling can provide profound insights into how a chiral organocatalyst (e.g., a proline derivative) controls the enantioselectivity of a reaction. youtube.com Computational chemists would model the entire catalytic cycle:

Formation of the catalyst-substrate intermediate (e.g., an enamine).

The key bond-forming step (e.g., attack of an electrophile on the enamine).

Release of the product and regeneration of the catalyst.

By calculating the transition state energies for the formation of both possible enantiomeric products, one can predict which enantiomer will be formed preferentially. These models can pinpoint the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) between the catalyst and the substrate that are responsible for stabilizing one transition state over the other, thus explaining the origin of enantioselectivity. nih.gov

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in a given environment (e.g., in a solvent like ethanol (B145695) or water).

For this compound, an MD simulation would show:

The flexibility of the hexyl chain.

The rotation of the ethyl ester group.

The frequency and mechanism of cyclohexane ring-flipping between different chair and boat conformations. mdpi.com

The solvent's influence on the conformational equilibrium.

By analyzing the MD trajectory, one can calculate the probability of finding the molecule in a particular conformation, providing a dynamic view that complements the static picture from quantum chemical calculations. This is particularly useful for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or to interact with other molecules in solution.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the carbon framework and the precise arrangement of hydrogen atoms, including their stereochemical relationships.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling reveals the number of neighboring protons.

For Ethyl 2-hexyl-4-oxocyclohexanecarboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl ester, the hexyl chain, and the cyclohexanone (B45756) ring protons. The ethyl group typically presents as a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. rsc.org The hexyl chain would exhibit a series of multiplets for its methylene groups and a triplet for its terminal methyl group. Protons on the cyclohexanone ring would appear as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. researchgate.net The proton at the C2 position, being adjacent to the ester, is expected to be downfield relative to the other ring protons.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Ethyl -CH₃ | ~1.2-1.3 | Triplet (t) | Coupled to the ethyl -CH₂- group. |

| Ethyl -OCH₂- | ~4.1-4.3 | Quartet (q) | Deshielded by the adjacent oxygen atom. |

| Hexyl Terminal -CH₃ | ~0.8-0.9 | Triplet (t) | Typical aliphatic methyl signal. |

| Hexyl -(CH₂)₄- | ~1.2-1.6 | Multiplet (m) | Overlapping signals for the central methylene groups of the hexyl chain. |

| Hexyl α-CH₂- | ~1.6-1.8 | Multiplet (m) | Attached to the cyclohexanone ring. |

| Cyclohexanone Ring Protons | ~1.8-2.8 | Multiplet (m) | Complex signals due to coupling and stereochemistry. The protons alpha to the ketone are expected in the ~2.2-2.6 ppm range. |

Note: The chemical shift values are approximate and can be influenced by the solvent and stereochemistry. organicchemistrydata.org

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the carbon skeleton. The chemical shifts provide information about the functional groups present.

The ¹³C NMR spectrum for this compound would display signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl and hexyl groups, and the carbons of the cyclohexane (B81311) ring. The ketone carbonyl carbon is typically found around 200-210 ppm, while the ester carbonyl is observed around 170 ppm. rsc.orgnih.gov The carbon of the -OCH₂- group of the ester appears around 60-62 ppm. rsc.org The remaining aliphatic carbons of the hexyl chain and the cyclohexane ring would resonate in the upfield region of the spectrum, typically between 14 and 45 ppm. chemicalbook.comchemicalbook.com

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O (C4) | ~208-212 |

| Ester C=O | ~170-174 |

| Ethyl -OCH₂- | ~60-62 |

| Cyclohexanone C2 | ~50-55 |

| Cyclohexanone Ring Carbons | ~25-45 |

| Hexyl Chain Carbons | ~14-35 |

| Ethyl -CH₃ | ~14 |

Note: The chemical shift values are approximate and based on data for similar structures. rsc.orgchemicalbook.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's constitution and stereochemistry. science.govbas.bg

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). youtube.comsdsu.edu It is invaluable for tracing the proton-proton connectivities within the hexyl chain and establishing the relationships between neighboring protons on the cyclohexanone ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.eduresearchgate.net This allows for the definitive assignment of which proton is bonded to which carbon, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). youtube.comsdsu.eduresearchgate.net HMBC is crucial for connecting the individual spin systems identified by COSY. For instance, it can show correlations from the ethyl ester protons to the ester carbonyl carbon, and from the protons on the C2 and C3 positions of the ring to the ketone carbonyl at C4, thus assembling the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net This experiment is paramount for determining the stereochemistry of the molecule, such as the relative orientation (cis or trans) of the hexyl and ethyl carboxylate substituents on the cyclohexane ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would prominently feature two strong absorption bands in the carbonyl region. The stretching vibration (ν) of the ketone C=O group is expected around 1715 cm⁻¹, while the ester C=O stretch typically appears at a higher frequency, around 1735 cm⁻¹. rsc.org The spectrum would also show strong bands corresponding to C-H stretching of the aliphatic hexyl and cyclohexyl groups just below 3000 cm⁻¹, and C-O stretching vibrations for the ester group in the 1100-1300 cm⁻¹ region. rsc.org

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ Aliphatic) | ~2850-2960 | Strong |

| C=O Stretch (Ester) | ~1735-1745 | Strong |

| C=O Stretch (Ketone) | ~1710-1720 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula for this compound is C₁₅H₂₆O₃, giving it a molecular weight of 254.36 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 254. The fragmentation pattern would be characterized by cleavages typical for ketones and esters. libretexts.orgmiamioh.edu Key fragmentation pathways would include:

Alpha-cleavage adjacent to the ketone and ester carbonyl groups.

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 209.

Loss of the entire ethyl ester group.

Cleavage of the hexyl side chain at various points.

Ring-opening reactions characteristic of cyclic ketones. miamioh.edu

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 254 | [M]⁺ | Molecular Ion |

| 209 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |

| 181 | [M - C₂H₅O₂]⁺ | Loss of the carboxylate group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its molecular structure at atomic resolution. researchgate.netcaltech.edu

The resulting crystal structure would confirm the connectivity of all atoms and provide precise data on bond lengths, bond angles, and torsion angles. nih.gov Crucially, it would definitively establish the stereochemistry of the chiral centers at C1 and C2 of the cyclohexane ring, confirming the relative cis/trans orientation of the ethyl carboxylate and hexyl substituents. Furthermore, it would reveal the preferred conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) in the solid state and show how the molecules pack together in the crystal lattice, influenced by intermolecular interactions. nih.govmdpi.com

Applications and Emerging Research Directions for Oxocyclohexanecarboxylate Derivatives

Role as Versatile Building Blocks in Complex Molecule Synthesis

The structural framework of ethyl 2-hexyl-4-oxocyclohexanecarboxylate, characterized by a substituted β-keto ester within a cyclohexane (B81311) ring, positions it as a highly valuable synthon in organic chemistry. This arrangement of functional groups—a ketone, an ester, and an alkylated α-carbon—provides multiple reactive sites that can be selectively addressed to construct intricate molecular architectures.

The cyclohexanone (B45756) and cyclohexenone motifs are core components of numerous natural products and pharmaceutically active molecules, including steroids and alkaloids. nih.govnih.gov Derivatives of oxocyclohexanecarboxylate serve as fundamental starting materials for synthesizing these complex targets. For instance, ethyl 4-oxocyclohexanecarboxylate (B1232831) has been employed in the synthesis of tetracyclic diterpene skeletons and dopamine (B1211576) agonists. The presence of the ester and ketone groups allows for sequential chemical manipulations to build molecular complexity.

A key synthetic strategy that highlights the utility of this class of compounds is the Robinson annulation. pressbooks.pub This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a new six-membered ring. masterorganicchemistry.comchemistrysteps.com A substituted cyclohexanone like this compound can act as the Michael donor, reacting with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to form a 1,5-diketone intermediate. pressbooks.puborganicchemistrytutor.com This intermediate then undergoes an intramolecular aldol condensation, driven by a base, to yield a polycyclic cyclohexenone structure, a common framework in natural products. pressbooks.puborganicchemistrytutor.com The synthesis of the steroid hormone estrone, for example, utilizes a Robinson annulation with a functionalized cyclopentanedione as a key step. pressbooks.pub

Furthermore, β-keto esters are recognized as crucial intermediates in the synthesis of complex molecules such as paclitaxel (B517696) and (±)-velloziolone. rsc.org The ability to modify these precursors through reactions like transesterification allows for the introduction of different functionalities required for the final target molecule. rsc.org Cyclization reactions of related dicarbonyl compounds can also lead to the formation of bioactive β-hydroxyketo esters. nih.gov

The construction of polycyclic and spirocyclic frameworks is a significant objective in medicinal chemistry, as these rigid structures can bind to biological targets with high selectivity and potency. acs.org Oxocyclohexanecarboxylate derivatives are ideal precursors for these systems due to their inherent functionality.

Polycyclic Systems: As mentioned, the Robinson annulation is a classic method for creating fused bicyclic systems (polycycles). pressbooks.pub Beyond this, modern synthetic methods have expanded the toolkit. For example, Lewis acid-mediated polycyclization of ketoesters has been shown to produce complex tricyclic frameworks with multiple stereogenic centers in a single step. acs.org In these reactions, a Lewis acid like boron tribromide (BBr₃) can promote a cascade of intramolecular Friedel-Crafts-type reactions, transforming a linear ketoester into a rigid polycyclic structure. acs.org

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, are increasingly sought-after scaffolds in drug discovery. nih.gov The functional groups of this compound are well-suited for spirocyclization strategies. One approach involves the reaction of cyclic ketones with specific reagents to build the second ring. For instance, a recently developed method utilizes an iterative boron-homologation (Matteson-type annulation) to construct spirocycles of various ring sizes from simple cyclic ketones. nih.govresearchgate.net Other methods include gold(I)-catalyzed rearrangements of specific enyn-1-ols derived from cyclic ketones, which proceed through a Claisen-type rearrangement to form spirocyclic ketones. acs.org Strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones represents another innovative route to spiro-azetidines. nih.govbris.ac.uk These methods underscore the versatility of the cyclic ketone motif, present in the title compound, for accessing diverse and complex spirocyclic systems.

| Target System | Key Reaction | Description | Typical Reagents | Reference |

|---|---|---|---|---|

| Polycyclic (Fused Rings) | Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. | Base (e.g., NaOEt), α,β-Unsaturated Ketone | pressbooks.pubmasterorganicchemistry.com |

| Polycyclic (Complex) | Lewis Acid-Mediated Polycyclization | A cascade of intramolecular cyclizations promoted by a strong Lewis acid. | BBr₃ | acs.org |

| Spirocyclic | Matteson-Type Annulation | An iterative boron-homologation approach to construct carbocycles from a ketone precursor. | Boronate reagents, Lewis acids | nih.govresearchgate.net |

| Spirocyclic | Gold-Catalyzed Rearrangement | A Claisen-type rearrangement of a cyclic enyn-1-ol derived from a ketone. | Ph₃PAuCl/AgOTf | acs.org |

Chemical Derivatization Strategies for Analytical and Materials Science Applications

The reactivity of the ketone and ester functional groups in this compound allows for chemical modification, or derivatization. This process is crucial for enhancing analytical detection and for incorporating the molecule into larger material structures.

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often necessary to improve the detection and separation of analytes. oup.com

For HPLC Analysis: Many low molecular weight ketones lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. Derivatization attaches a "tag" that absorbs UV light or fluoresces, significantly enhancing sensitivity. The ketone group in this compound can be reacted with various agents to form stable derivatives. A widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with ketones to form intensely colored hydrazones that are easily detected by HPLC-UV. nih.govyorku.ca Other reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) serve a similar purpose and are compatible with mass spectrometry (MS) detection, allowing for definitive identification of unknown derivatives. nih.gov

For GC Analysis: GC analysis requires compounds to be volatile and thermally stable. The polarity of the β-keto ester can lead to poor chromatographic performance. Derivatization is used to reduce polarity and increase volatility. oup.com A common two-step procedure involves:

Methoximation: The ketone group is first converted into an oxime using methoxyamine hydrochloride. This step prevents the molecule from isomerizing (enolizing) at high temperatures in the GC injector, which would otherwise lead to multiple peaks and complicate analysis. youtube.com

Silylation: The active hydrogen on the enolizable α-carbon (and any other active hydrogens) is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com This significantly increases the molecule's volatility.

Alternatively, the ester group can be targeted. Transesterification to form a methyl ester (FAME) is a standard procedure for analyzing fatty acids and related compounds by GC. nih.gov For keto acids, derivatization to form pentafluorobenzyl (PFB) esters provides excellent chromatographic properties for GC-MS analysis with high sensitivity. nih.gov

| Technique | Purpose | Functional Group Targeted | Derivatizing Reagent | Resulting Derivative | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Enhance UV detection | Ketone | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | yorku.ca |

| HPLC-MS | Improve ionization/detection | Ketone | 2-Nitrophenylhydrazine (2-NPH) | Hydrazone | nih.gov |

| GC-MS | Increase volatility, prevent isomerization | Ketone | Methoxyamine HCl (MeOx) | Oxime | youtube.com |

| Enolizable α-H | MSTFA | Silyl ether | youtube.com | ||

| GC-MS | Increase volatility, improve sensitivity | Ester (via transesterification) | Pentafluorobenzyl bromide (PFB-Br) | PFB Ester | nih.gov |

The functional groups of oxocyclohexanecarboxylate derivatives present opportunities for their use as monomers or modifying agents in polymer synthesis. Both the ketone and ester moieties can participate in polymerization reactions.

Poly(keto-esters) are a class of polymers known for their potential biodegradability. google.comchemrxiv.org These materials can be synthesized through several routes. One method involves the ring-opening polymerization of unsaturated spiro ortho esters. google.com Another approach is the condensation polymerization of keto-dicarboxylic acids with diols. google.com More advanced methods include the Baeyer-Villiger oxidation of polyketones (polymers containing repeating ketone units), which converts some of the ketone groups into ester groups, yielding a poly(ketone/ester). chemrxiv.org A monomer like this compound, after suitable modification to introduce a second reactive group (e.g., converting the ester to a carboxylic acid and then to an acid chloride, or introducing another functional group elsewhere), could be used in condensation polymerization to create novel polyesters with ketone functionalities along the backbone.

Furthermore, polymers containing reactive ketone side-chains are valuable as scaffolds for creating functional materials through post-polymerization modification. For example, a methacrylate (B99206) monomer with a ketone side-chain has been polymerized via RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. nih.gov The ketone groups on the resulting polymer can then be easily conjugated with molecules containing aminooxy groups to attach various functionalities, such as peptides or drugs. nih.gov The cyclohexanone ring in the title compound could similarly be incorporated into a polymer backbone, providing a reactive site for cross-linking or for the attachment of other molecules to create advanced materials with tailored properties.

Exploration of Unconventional Reactivity and Methodological Innovations

The classic reactivity of β-keto esters is well-established, but modern organic synthesis continues to uncover novel transformations that expand their utility. This compound is a substrate poised to benefit from these innovations.

One significant area of development is in palladium-catalyzed reactions. nih.gov The treatment of allyl β-keto carboxylates with a palladium catalyst can generate palladium enolates after decarboxylation. These intermediates are highly versatile and can undergo transformations not possible through traditional enolate chemistry, such as intramolecular aldol condensations and Michael additions under neutral conditions. nih.gov This approach offers a powerful way to form new carbon-carbon bonds with high selectivity.

Transesterification of β-keto esters is another area seeing innovation. While classic acid- or base-catalyzed methods are common, new catalytic systems are being developed that are milder and more selective. rsc.orgucc.ie Catalysts like boric acid, various Lewis acids, and enzymes (e.g., Candida antarctica lipase (B570770) B, CALB) can selectively transesterify a β-keto ester in the presence of other ester types. rsc.orgucc.ie This selectivity is often attributed to the ability of the β-keto ester to form a stable six-membered chelate with the catalyst via its two carbonyl groups. rsc.org Such methods allow for the modification of the ester group in complex molecules without affecting other sensitive functionalities.

Other emerging methodologies applicable to the β-keto ester motif include:

Homologation: The reaction of β-keto esters with diazomethane (B1218177) derivatives or related reagents can insert a methylene (B1212753) group, providing a route to γ-keto esters. Catalytic asymmetric homologation has been developed to create chiral β-keto esters with all-carbon quaternary centers. organic-chemistry.org

Heterocycle Synthesis: β-keto esters are classic starting materials for synthesizing a wide range of heterocycles. For example, the Feist-Benary synthesis uses the reaction of β-keto esters with α-halo ketones to produce substituted furans. uwindsor.ca

These innovative reactions demonstrate that even well-known functional groups like the β-keto ester continue to be the subject of intense research, leading to new and powerful tools for the synthesis of complex molecules.

Serendipitous Discoveries and Mechanistic Investigations of Side Reactions in Cyclohexanone Chemistry

The synthesis of substituted cyclohexanone derivatives is a cornerstone of organic chemistry, often leading to unexpected and serendipitous discoveries. Research into the synthesis of related compounds, such as ethyl 2-oxocyclohexanecarboxylate, has revealed interesting side reactions and mechanistic pathways. For instance, the Baeyer-Villiger oxidation of ethyl 2-oxocyclohexanecarboxylate does not yield the expected lactone but instead results in the formation of 5-ethoxyoxalylpentanoic acid. pinpools.com This occurs through the epoxidation of the enol form of the molecule, highlighting the nuanced reactivity of this class of compounds. pinpools.com